3,4-Dimethoxycinnamic acid
Overview
Description
Caffeic acid dimethyl ether, also known as 3,4-dimethoxycinnamic acid, is an organic compound derived from caffeic acid. It is characterized by the presence of two methoxy groups attached to the aromatic ring. This compound is found naturally in coffee beans and has been studied for its various biological activities, including antioxidant and anti-inflammatory properties .
Mechanism of Action
Target of Action
The primary target of 3,4-Dimethoxycinnamic acid is the prion protein . Prion proteins are involved in several neurodegenerative disorders, and their misfolding can lead to diseases such as Creutzfeldt-Jakob disease .
Mode of Action
This compound exerts anti-apoptotic effects on cells via the ROS-mediated signaling pathway . This means that it prevents programmed cell death (apoptosis) by interacting with reactive oxygen species (ROS), which are chemically reactive molecules containing oxygen.
Biochemical Pathways
The compound affects the oxidative stress pathway . Oxidative stress occurs when there’s an imbalance between the production of free radicals and the body’s ability to counteract their harmful effects. By interacting with ROS, this compound helps to restore this balance, thereby reducing oxidative stress .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in humans. After consumption of coffee, which contains the compound, it was found in plasma as the free aglycone . The time to reach the maximum concentration (Cmax) of approximately 0.5 μM was rapid, with a Tmax of 30 minutes, and showed an additional peak at 2-4 hours for several subjects .
Result of Action
The compound has been found to have antioxidant , anti-inflammatory , and hypolipidemic properties . It demonstrates considerable antioxidant capacity and radical scavenging activity, similar to the well-known antioxidant trolox . It also shows anti-inflammatory effects, comparable to non-steroidal anti-inflammatory drugs (NSAIDs), and significantly decreases lipidemic indices in Triton-induced hyperlipidemia in rats .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it has been evaluated as a new matrix for enhanced low-molecular-weight compound detection by MALDI-MSI due to its strong ultraviolet absorption, low matrix-ion related interferences, and high ionization efficiency . This suggests that the compound’s action, efficacy, and stability can be affected by factors such as light exposure and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
3,4-Dimethoxycinnamic acid has been shown to interact with various enzymes, proteins, and other biomolecules. It has been found to exhibit considerable antioxidant capacity and radical scavenging activity . This suggests that this compound may interact with enzymes involved in oxidative stress pathways, potentially acting as a free radical scavenger.
Cellular Effects
This compound has been found to exert anti-apoptotic effects on L-02 cells via the ROS-mediated signaling pathway . This suggests that this compound may influence cell function by modulating cell signaling pathways related to apoptosis and oxidative stress.
Molecular Mechanism
The exact molecular mechanism of this compound is not fully understood. Its antioxidant and anti-inflammatory effects suggest that it may interact with biomolecules involved in these processes. For instance, it may bind to enzymes involved in the production of reactive oxygen species (ROS), inhibiting their activity and thereby reducing oxidative stress .
Temporal Effects in Laboratory Settings
Given its antioxidant properties, it may be expected to exert its effects over a prolonged period, as long as the oxidative stress condition persists .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. Studies have shown that compounds with similar structures and properties can have dosage-dependent effects, with increased dosages leading to more pronounced effects .
Metabolic Pathways
This compound is likely involved in metabolic pathways related to the biosynthesis and degradation of lignin, given its structural similarity to cinnamic acid . It may interact with enzymes or cofactors involved in these pathways.
Subcellular Localization
Given its potential role in modulating oxidative stress pathways, it may be localized in cellular compartments where reactive oxygen species are generated, such as the mitochondria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Caffeic acid dimethyl ether can be synthesized through the methylation of caffeic acid. The process involves the reaction of caffeic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of caffeic acid dimethyl ether follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Caffeic acid dimethyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydrocaffeic acid derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of dihydrocaffeic acid derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Caffeic acid dimethyl ether has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: Studies have shown its potential in modulating biological pathways, including antioxidant and anti-inflammatory effects.
Industry: It is used as a natural antioxidant in food and cosmetic products.
Comparison with Similar Compounds
Caffeic acid dimethyl ether is unique due to its specific structural features and biological activities. Similar compounds include:
Caffeic Acid Phenethyl Ester: Known for its neuroprotective and anti-inflammatory properties.
Ferulic Acid: Exhibits antioxidant and anti-inflammatory activities.
Chlorogenic Acid: Found in coffee, it has antioxidant and anti-diabetic properties.
Each of these compounds shares some structural similarities with caffeic acid dimethyl ether but differs in their specific biological activities and applications.
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3,(H,12,13)/b6-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBWJAPEBGSQPR-GQCTYLIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501016475 | |
Record name | (E)-3,4-Dimethoxycinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501016475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-(3,4-Dimethoxyphenyl)-2-propenoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034315 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14737-89-4, 2316-26-9 | |
Record name | trans-3,4-Dimethoxycinnamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14737-89-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3,4-Dimethoxycinnamic acid, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014737894 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-DIMETHOXYCINNAMIC ACID | |
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Record name | 3,4-DIMETHOXYCINNAMIC ACID | |
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Record name | (E)-3,4-Dimethoxycinnamic acid | |
Source | EPA DSSTox | |
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Record name | 3,4-dimethoxycinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.296 | |
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Record name | (E)-3',4'-dimethoxycinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.259 | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-DIMETHOXYCINNAMIC ACID, (E)- | |
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Record name | 3-(3,4-Dimethoxyphenyl)-2-propenoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034315 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
180 - 181.5 °C | |
Record name | 3-(3,4-Dimethoxyphenyl)-2-propenoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034315 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: While research on 3,4-Dimethoxycinnamic acid's specific interactions is ongoing, several studies shed light on its potential mechanisms of action:
- Anti-amyloidogenic activity: this compound has been shown to inhibit the aggregation of α-synuclein, a protein implicated in Parkinson's disease. [ [] ] This suggests a potential interaction with the aggregation-prone regions of α-synuclein, preventing the formation of toxic amyloid fibrils. [ [] ]
- Inhibition of Tyrosinase: In silico and in vitro studies indicate that this compound demonstrates non-competitive inhibition of tyrosinase. [ [] ] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition could contribute to the compound's potential depigmentation effects.
- Modulation of Polyamine Levels: this compound can influence polyamine levels in various rat tissues. [ [] ] While the specific mechanisms require further investigation, this suggests potential interactions with enzymes involved in polyamine synthesis or degradation.
A:
- Spectroscopic data: Specific spectroscopic data can be found in publications focusing on the compound's characterization. For example, a study using mass spectrometry examined the trimethylsilyl derivatives of this compound and related compounds. [ [] ] Additionally, crystallographic data providing insights into its structure have been reported. [ [] , [] ]
ANone: There is no evidence suggesting that this compound itself acts as a catalyst. Research primarily focuses on its biological activities rather than its catalytic properties.
ANone: Yes, computational approaches have been employed to investigate this compound:
- Virtual Screening and Molecular Docking: Researchers have utilized virtual screening and molecular docking to predict this compound's potential as a multi-target anti-Alzheimer's disease agent. [ [] ] This approach involved docking the compound against known AD-related targets to assess binding affinities and predict potential interactions.
ANone: Several studies provide insights into the SAR of this compound and related compounds:
- Hydroxyl Groups: The presence and position of hydroxyl groups on the aromatic ring can significantly influence activity. For example, p-hydroxycinnamic acid exhibits osteogenic activity, while this compound, with methoxy groups replacing the hydroxyls, does not. [ [] ]
- Side Chain Modifications: Studies on cinnamic acid derivatives indicate that modifications to the side chain, such as esterification or amidation, can alter their antioxidant and hypolipidemic properties. [ [] ]
- Substitution Pattern: The specific substitution pattern on the aromatic ring, including the type and position of substituents, can influence enzyme inhibitory activity, as observed in studies on laccase. [ [] ]
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